H-D-Glu(Ome)-Otbu.HCl

Description

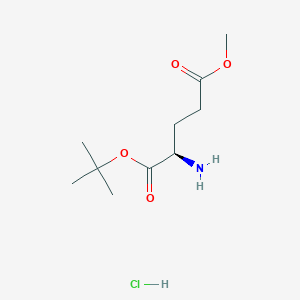

H-D-Glu(OMe)-OtBu·HCl is a protected derivative of D-glutamic acid, featuring a methyl ester (OMe) at the γ-carboxyl group and a tert-butyl ester (OtBu) at the α-carboxyl group, with the amino group in the free form (H-) and a hydrochloride counterion. This compound is widely used in peptide synthesis as a building block to prevent unwanted side reactions during coupling steps . Its stereochemical purity (D-configuration) and ester-protecting groups enhance stability and solubility in organic solvents, making it critical for synthesizing peptidoglycan precursors and antibiotic analogs .

Propriétés

IUPAC Name |

1-O-tert-butyl 5-O-methyl (2R)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNCSRHVIJRWLT-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

H-D-Glu(Ome)-Otbu.HCl, a derivative of glutamic acid, exhibits significant biological activity, particularly in the context of antibacterial research and potential therapeutic applications. This compound is notable for its role in bacterial cell wall synthesis and its implications in drug development.

Chemical Overview

- Chemical Name : this compound

- CAS Number : 32677-01-3

- Molecular Formula : C₁₃H₂₆ClNO₄

- Molecular Weight : 295.803 g/mol

- Structure : The compound features a tert-butyl ester group and a methoxy group attached to the glutamic acid backbone.

The primary mechanism of action for this compound involves its incorporation into the peptidoglycan layer of bacterial cell walls. This incorporation is crucial for maintaining the structural integrity of bacteria, particularly gram-positive organisms. By interacting with enzymes involved in cell wall synthesis, this compound can inhibit their activity, potentially leading to bacterial cell death .

Biological Applications

- Antibacterial Activity :

- Substance P Antagonist Synthesis :

- Research in Biodegradable Polymers :

- Beyond medicinal chemistry, this compound finds applications in the production of biodegradable materials, contributing to sustainable practices in material science.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antibacterial Properties :

A study demonstrated that derivatives of glutamic acid, including this compound, inhibit the growth of various bacterial strains by disrupting cell wall synthesis. The study indicated a dose-dependent relationship between the concentration of the compound and its antibacterial efficacy . -

Synthesis of Peptidomimetic Inhibitors :

Research on peptidomimetic inhibitors highlighted that modifications to glutamic acid derivatives can enhance their biological activity against specific targets such as STAT3, which is implicated in cancer signaling pathways. This compound was used as a building block in synthesizing these inhibitors, showcasing its versatility in drug design .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 32677-01-3 | 295.803 g/mol | Antibacterial, Substance P antagonist synthesis |

| H-Glu(OMe)-OH | 6461-04-7 | 161.2 g/mol | Bacterial cell wall synthesis inhibitor |

| H-Glu-OtBu | 200616-62-2 | 239.697 g/mol | Potential therapeutic applications |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The physicochemical and synthetic utility of H-D-Glu(OMe)-OtBu·HCl can be contextualized against structurally related D-glutamic acid derivatives (Table 1):

Key Observations :

- Steric Effects : tert-Butyl esters (OtBu) provide superior steric protection compared to methyl (OMe) or benzyl (OBzl) esters, reducing hydrolysis rates in acidic or enzymatic conditions .

- Solubility : Methyl esters enhance solubility in polar solvents (e.g., DMF, DCM), while OtBu groups improve compatibility with hydrophobic reaction environments .

- Synthetic Flexibility: Benzyl (OBzl) esters are cleaved via hydrogenolysis, whereas OtBu esters require strong acids (e.g., TFA), enabling orthogonal deprotection strategies .

Pharmacokinetic and Drug-Likeness Profiles

Comparative analysis of H-D-Glu(OMe)-OtBu·HCl and H-Glu(OtBu)-OMe·HCl (CAS 6234-01-1) reveals:

Q & A

Q. How can I optimize the synthesis of H-D-Glu(OMe)-OtBu·HCl to improve yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, describes a two-step process:

- Step 1 : React D-glutamic acid with trimethylsilyl chloride (TMSCl) and methanol (MeOH) at room temperature for 16 hours to yield H-D-Glu(OMe)OMe·HCl .

- Step 2 : Couple Boc-L-Ala-OH with the intermediate using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-methylmorpholine in DCM, achieving 78% yield .

To optimize purity, use HPLC (≥98% purity threshold as per ) and monitor reaction progress via TLC or NMR for residual reactants .

Q. What analytical techniques are critical for verifying the structure and purity of H-D-Glu(OMe)-OtBu·HCl?

- Methodological Answer :

- HPLC : Essential for quantifying purity (e.g., >98% as in ) and detecting side products like unprotected amino acids .

- NMR Spectroscopy : Confirm stereochemistry and esterification (e.g., tert-butyl and methyl ester peaks at δ 1.4 ppm and δ 3.7 ppm, respectively) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 294.3 for C₁₃H₂₄ClNO₅) .

Q. How do I design protection strategies for the carboxylic acid and amine groups during peptide coupling?

- Methodological Answer :

- Carboxylic Acid : Use tert-butyl (OtBu) esters (e.g., H-D-Glu(OMe)-OtBu·HCl), which are stable under acidic conditions and cleaved with TFA .

- Amine : Avoid protection if the compound is used as an N-terminal residue, or employ Fmoc/Boc groups for solid-phase synthesis (as in for analogous derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the low yield in EDCI-mediated coupling reactions involving H-D-Glu(OMe)-OtBu·HCl?

- Methodological Answer : EDCI activates carboxyl groups via an O-acylisourea intermediate, but competing hydrolysis (especially in polar solvents like DMF) can reduce yields. achieved 78% yield by using anhydrous DCM and N-methylmorpholine to scavenge HCl . For troubleshooting:

- Replace EDCI with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for improved stability in aqueous conditions.

- Monitor pH to avoid premature deprotection of tert-butyl esters.

Q. How do I resolve contradictions in reported solubility data for H-D-Glu(OMe)-OtBu·HCl in non-aqueous solvents?

- Methodological Answer : Solubility discrepancies arise from varying hydration states or impurities. For example:

Q. What strategies mitigate hygroscopicity-related degradation during storage?

- Methodological Answer : The hydrochloride salt form is inherently hygroscopic. Use:

- Desiccants : Store with molecular sieves (3Å) at -20°C in airtight containers.

- Lyophilization : Convert to a free base if compatibility permits (e.g., neutral pH in peptide synthesis) .

Q. How can I validate the stereochemical integrity of H-D-Glu(OMe)-OtBu·HCl during long-term storage?

- Methodological Answer :

- Chiral HPLC : Use a Chirobiotic T column (Astec) with a mobile phase of hexane/isopropanol (90:10) to detect racemization .

- Circular Dichroism (CD) : Compare optical rotation ([α]D²⁵ = -12.5° for D-configuration) against fresh batches .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.